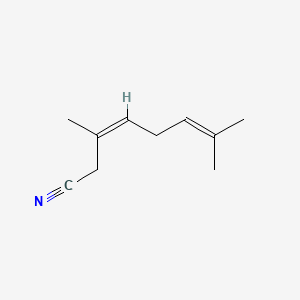
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is a chemical compound with the molecular formula C10H15N. It is a substituted terpenoid nitrile, known for its fruity odor quality. This compound is also referred to as citralva and is one of the most potent cyclase stimulators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- can be synthesized through various methods. One common method involves the reaction of geranialoxime with acetic anhydride . Another method includes the reaction of geranyl chloride with sodium cyanide . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of cyclase activity.
Mécanisme D'action
The mechanism of action of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- involves its interaction with olfactory receptors, leading to the stimulation of cyclase activity. This compound acts as a potent cyclase stimulator, which can influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Octadienal, 3,7-dimethyl-: This compound has a similar structure but contains an aldehyde group instead of a nitrile group.
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-:
Uniqueness
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is unique due to its potent cyclase-stimulating properties and its application as an odorant in olfactory research. Its nitrile group also provides distinct reactivity compared to similar compounds with aldehyde or hydrocarbon groups.
Propriétés
Numéro CAS |
26509-72-8 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(3Z)-3,7-dimethylocta-3,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5-6H,4,7H2,1-3H3/b10-6- |
Clé InChI |
LNWFHUTYUOYNBG-POHAHGRESA-N |
SMILES isomérique |
CC(=CC/C=C(/C)\CC#N)C |
SMILES canonique |
CC(=CCC=C(C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


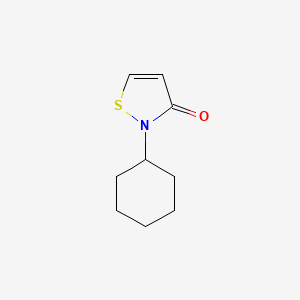
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
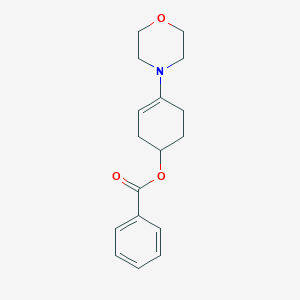
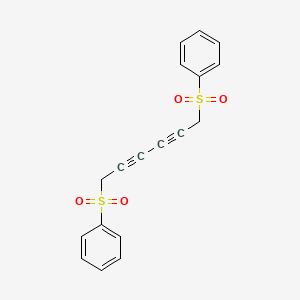

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
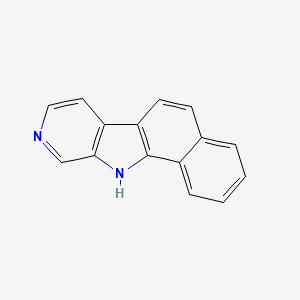
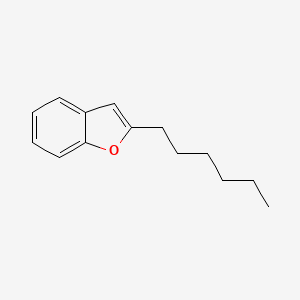
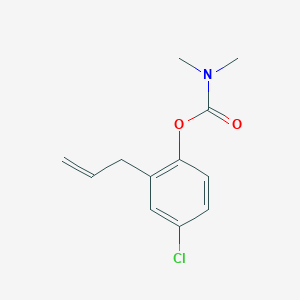
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)

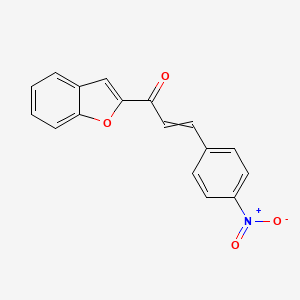
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
